Methyl 2-hydrazinylacetate
Description
Significance as a Versatile Synthetic Precursor
The primary significance of methyl 2-hydrazinylacetate lies in its role as a versatile synthetic precursor. The presence of two distinct reactive sites within the same molecule allows for a variety of chemical transformations. The hydrazine (B178648) group is a potent nucleophile, readily reacting with electrophilic centers, most notably carbonyl compounds such as aldehydes and ketones to form stable hydrazones. This reactivity is fundamental to its application in building larger molecular frameworks.
Furthermore, the ester group can undergo hydrolysis to the corresponding carboxylic acid or can be involved in transesterification reactions. This dual reactivity allows chemists to use this compound as a linchpin, connecting different molecular fragments through sequential reactions at its two functional ends. This versatility is exemplified in its use for synthesizing a range of compounds, from simple hydrazides to complex heterocyclic systems. solubilityofthings.com
Role in Advanced Organic Synthesis
In the realm of advanced organic synthesis, this compound and its derivatives are employed as key intermediates for constructing molecules with specific biological or material properties. solubilityofthings.com The nucleophilic nature of the hydrazine moiety is exploited in various condensation and substitution reactions. For instance, its reaction with isocyanates can yield ureidoacetate derivatives, which are precursors for more complex structures. mdpi.com
The general reactivity of hydrazinyl acetates can be summarized by several key reaction types:
Condensation: Reaction with carbonyl compounds (aldehydes and ketones) to form hydrazones.
Acylation: Reaction with acyl chlorides or anhydrides at the hydrazine nitrogen to form acylhydrazides.
Substitution: The hydrazine group can act as a nucleophile to displace leaving groups in other molecules.
These reactions are foundational to multi-step syntheses. For example, the synthesis of certain pharmaceutical intermediates involves the initial formation of a hydrazide from a hydrazinylacetate ester, which is then cyclized to form a desired heterocyclic ring. vulcanchem.com
Position in Heterocyclic Chemistry and Derivatization
This compound holds a particularly important position in heterocyclic chemistry. The hydrazine functional group is a classic component in the synthesis of nitrogen-containing heterocycles. By reacting with compounds containing two electrophilic sites, it can undergo cyclocondensation reactions to form a variety of ring systems.
Some of the key heterocyclic systems synthesized using hydrazinylacetate precursors include:
Pyrazoles: These five-membered rings are commonly formed by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. hilarispublisher.combeilstein-journals.org The reaction of this compound with suitable diketones or their equivalents provides a direct route to pyrazole (B372694) derivatives bearing an acetate (B1210297) side chain, which are of interest for their potential anti-inflammatory and analgesic activities. hilarispublisher.com
Oxadiazoles: In one synthetic route, a hydrazide formed from a hydrazinylacetate is treated with carbon disulfide, leading to the formation of an oxadiazole ring, a common scaffold in medicinal chemistry. vulcanchem.com
Triazoles: The reaction of hydrazinylacetate derivatives can also lead to the formation of triazole rings, another important class of heterocycles. rjpbcs.com
Derivatization using hydrazinyl compounds is also a significant application. While not specific to the methyl ester, the principle of using hydrazine derivatives to "tag" other molecules is well-established. This is often done to enhance their analytical detection, for example, in mass spectrometry.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 39753-78-1 |
| Molecular Formula | C3H9ClN2O2 |
| Molecular Weight | 140.57 g/mol |
| IUPAC Name | This compound;hydrochloride |
| Boiling Point | 216.9°C at 760 mmHg |
| Density | 1.107 g/cm³ |
Note: Data sourced from available information on this compound hydrochloride.
Table 2: Applications in Heterocyclic Synthesis
| Starting Material (Reacts with Hydrazinylacetate) | Resulting Heterocycle | Significance |
| 1,3-Dicarbonyl Compounds | Pyrazole | Precursors for anti-inflammatory and analgesic agents. hilarispublisher.com |
| Carbon Disulfide (after hydrazide formation) | 1,3,4-Oxadiazole | Core structure in various medicinal compounds. vulcanchem.com |
| Isothiocyanates/Phosgene derivatives | Triazoles/Thiadiazoles | Important scaffolds in drug discovery. rjpbcs.com |
| Dihalides / Activated Alkenes | Various N-Heterocycles | Building blocks for diverse chemical libraries. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydrazinylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-7-3(6)2-5-4/h5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIYQYZFXDAWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for Methyl 2 Hydrazinylacetate
Direct Synthesis Strategies
Direct synthesis strategies for Methyl 2-hydrazinylacetate involve the formation of the ester functionality from a suitable precursor that already contains the hydrazinyl moiety or by introducing the hydrazinyl group onto an acetate (B1210297) ester backbone.
Esterification of Hydrazinoacetic Acid Precursors
The direct esterification of hydrazinoacetic acid with methanol (B129727), typically under acidic catalysis, represents a straightforward conceptual route to this compound. This method, analogous to the Fischer esterification of amino acids, involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol. masterorganicchemistry.comnih.gov The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. wvu.eduoperachem.com Subsequently, the alcohol acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. wvu.eduoperachem.com Proton transfer and the elimination of water lead to the formation of the ester. wvu.eduoperachem.com
However, the presence of the nucleophilic hydrazine (B178648) group in hydrazinoacetic acid introduces significant challenges. The hydrazine moiety can react with the acid catalyst or the protonated carboxylic acid, leading to undesired side reactions and polymerization. To circumvent these issues, protection of the hydrazine group is often necessary. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, can prevent unwanted side reactions during esterification. For instance, a versatile synthesis of 1,2-bis-Boc-hydrazinoacetic acid has been reported, which can then be subjected to esterification followed by deprotection to yield the desired product. nih.gov
While specific literature detailing the direct, uncatalyzed, or acid-catalyzed esterification of unprotected hydrazinoacetic acid to this compound is scarce, the principles of Fischer esterification suggest that using a large excess of methanol and an appropriate acid catalyst would be the initial approach. masterorganicchemistry.com The reaction would likely require careful control of temperature and reaction time to minimize side reactions.
Reactivity of Halogenated Acetate Esters with Hydrazines
A common and effective method for the synthesis of this compound involves the nucleophilic substitution of a halogen atom from a methyl haloacetate by hydrazine. This approach takes advantage of the nucleophilicity of the hydrazine molecule.
The reaction of methyl chloroacetate (B1199739) with hydrazine hydrate (B1144303) is a widely used method for the preparation of this compound. In this reaction, the amino group of hydrazine acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom and displacing it in a nucleophilic substitution reaction. organic-chemistry.org The reaction is typically carried out in a suitable solvent, such as ethanol (B145695).
A patented method describes the preparation of ethyl hydrazinoacetate hydrochloride by reacting ethyl chloroacetate with hydrazine hydrate in ethanol in the presence of a base like sodium carbonate, sodium hydroxide (B78521), or potassium hydroxide. researchgate.net The reaction is carried out at temperatures ranging from 20-60°C for 3-6 hours. researchgate.net The resulting ethyl hydrazinoacetate is then treated with dry hydrogen chloride gas to afford the hydrochloride salt with yields ranging from 73-82%. researchgate.net A similar approach can be envisioned for the synthesis of the corresponding methyl ester.
| Reactants | Reagents/Solvents | Conditions | Product | Yield |
| Ethyl Chloroacetate, Hydrazine Hydrate | Ethanol, Base (e.g., Na2CO3) | 20-60°C, 3-6 h | Ethyl 2-hydrazinylacetate | 73-82% (as HCl salt) |
Table 1: Synthesis of Ethyl 2-hydrazinylacetate from Ethyl Chloroacetate
Methyl bromoacetate (B1195939) can also serve as a substrate for the synthesis of this compound. The bromo group is a better leaving group than the chloro group, which can lead to faster reaction rates. The reaction with hydrazine hydrate proceeds via a similar nucleophilic substitution mechanism.
In a related synthesis, chrysin (B1683763) was reacted with methyl 2-bromoacetate in the presence of potassium carbonate in DMF at 0°C to yield an alkylated product, which was subsequently treated with 80% hydrazine hydrate in ethanol at 0°C to afford the corresponding hydrazide. google.com This two-step process highlights the reactivity of methyl bromoacetate and the subsequent reaction with hydrazine. While this example leads to a hydrazide, the initial alkylation step is relevant to the synthesis of substituted hydrazinoacetates.
| Reactants | Reagents/Solvents | Conditions | Product |
| Chrysin, Methyl 2-bromoacetate | K2CO3, DMF | 0°C | Alkylated Chrysin |
| Alkylated Chrysin, Hydrazine Hydrate (80%) | Ethanol | 0°C | Chrysin-derived hydrazide |
Table 2: Two-step Synthesis of a Chrysin-derived Hydrazide involving Methyl 2-bromoacetate
Hydrazinolysis Approaches
Hydrazinolysis involves the cleavage of a bond by reaction with hydrazine. In the context of this compound synthesis, this typically refers to the reaction of an activated carboxylic acid derivative with hydrazine.
Aminolysis of Activated Carboxylic Acid Derivatives
The reaction of esters with hydrazine, known as hydrazinolysis, is a common method for the preparation of acid hydrazides. This reaction involves the nucleophilic attack of hydrazine on the carbonyl carbon of the ester, leading to the displacement of the alkoxy group.
A general method for the preparation of hydrazide compounds involves reacting an ester (methyl, ethyl, n-propyl, or isopropyl) with hydrazine hydrate. The reaction can be carried out by heating the reactants, and after an initial reflux period, the lower-boiling alcohol byproduct and water can be removed by fractional distillation to drive the reaction to completion. The desired hydrazide is then obtained after removal of excess hydrazine hydrate under reduced pressure. For example, ethyl palmitate reacts with 80% hydrazine hydrate upon heating to yield palmitic acid hydrazide with a 97% yield. nih.gov
While this method directly yields an acid hydrazide rather than an ester, it is a crucial and closely related synthetic transformation. To obtain this compound via this general approach, one would need to start with a precursor that, upon hydrazinolysis, would yield the desired product. For instance, if a suitable activated derivative of methoxyacetic acid were used, subsequent reaction with hydrazine could potentially lead to this compound, although this route is less direct than the reaction of haloacetates with hydrazine.
| Reactant | Reagent | Conditions | Product | Yield |
| Ethyl Palmitate | 80% Hydrazine Hydrate | Heating, Reflux | Palmitic Acid Hydrazide | 97% |
| Ethyl Heptanoate | 80% Hydrazine Hydrate | Heating, Reflux | Heptanoic Hydrazide | 93% |
| Ethyl Valerate | 80% Hydrazine Hydrate | Heating, Reflux | Valeric Hydrazide | 92% |
Table 3: Examples of Hydrazinolysis of Esters to Form Acid Hydrazides nih.gov
Conversion from Corresponding Acid Chlorides or Esters
The preparation of this compound can be effectively achieved through the hydrazinolysis of appropriate precursors, primarily the corresponding esters (e.g., Methyl 2-chloroacetate or Methyl 2-alkoxyacetate) or acid chlorides.
The reaction of an ester with hydrazine hydrate is a common and direct method. This nucleophilic acyl substitution involves the attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (e.g., methanol) and the formation of the desired hydrazide. The reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, such as an alcohol. inglomayor.cl
Alternatively, acid chlorides serve as highly reactive precursors for hydrazide synthesis. The reaction of an acyl chloride with hydrazine is vigorous and often complicated by the formation of 1,2-diacylhydrazine by-products. orgsyn.org Careful control of reaction conditions, such as low temperatures (-5 to 0°C) and dropwise addition of the acid chloride to a solution of hydrazine, is crucial to favor the formation of the desired mono-acylhydrazide and minimize side reactions. orgsyn.org The choice of precursor often depends on its availability, reactivity, and the desired scale of the reaction.
| Precursor Type | General Reaction Conditions | Key Considerations |
| Ester | Refluxing with hydrazine hydrate in a solvent like methanol or ethanol. inglomayor.cl | Generally provides good yields with simpler purification. Reaction times can be longer compared to acid chlorides. |
| Acid Chloride | Dropwise addition to a cooled solution (-5 to 0°C) of hydrazine hydrate. orgsyn.org | Highly reactive, leading to shorter reaction times. Prone to the formation of 1,2-diacylhydrazine by-products if not controlled. orgsyn.org |
Advanced Synthetic Techniques and Reaction Conditions
Modern synthetic chemistry offers several advanced techniques to overcome the limitations of conventional methods, leading to more efficient, rapid, and environmentally benign processes for synthesizing this compound.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the synthesis of hydrazides, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.govjaptronline.com The process involves subjecting the reaction mixture, typically the parent acid or ester and hydrazine hydrate, to microwave heating in a dedicated reactor. japtronline.com This technique's efficiency stems from the direct and rapid heating of the polar molecules in the mixture, leading to a significant increase in reaction rates. nih.govmdpi.org
For example, the synthesis of various acid hydrazides has been achieved in minutes with high yields under microwave irradiation, whereas conventional refluxing methods required several hours. japtronline.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Hydrazide Synthesis
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | 3 - 26 hours | Moderate to High | japtronline.com |
| Microwave Irradiation | 3 - 10 minutes | High to Excellent | japtronline.commdpi.com |
Catalyst-Mediated Preparations (e.g., Zinc Perchlorate (B79767) Catalysis)
The use of catalysts can significantly enhance the rate and selectivity of hydrazide formation. While simple acid or base catalysis is common, modern approaches employ more sophisticated catalysts. Lewis acids, for instance, can activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack by hydrazine.
Zinc compounds, such as zinc perchlorate [Zn(ClO₄)₂·6H₂O] and zinc acetate [Zn(OAc)₂], are recognized for their catalytic activity in various organic transformations. researchgate.netnih.gov Zinc perchlorate, a commercially available and effective Lewis acid, has been shown to catalyze reactions involving nucleophilic attack efficiently. researchgate.netias.ac.in Its role in hydrazide synthesis would be to coordinate with the carbonyl oxygen of the ester, thereby increasing its electrophilicity and facilitating the reaction with hydrazine. This catalytic approach can lead to milder reaction conditions and improved yields. researchgate.net Other catalysts, including ionic liquids, have also been developed as green and recyclable options for synthesizing heterocyclic compounds derived from hydrazides, offering high yields under mild, solvent-free conditions. nih.gov
Solvent Effects in Synthetic Yield and Purity
The choice of solvent plays a critical role in the synthesis of hydrazides, influencing reaction rates, yields, and the purity of the final product. The solvent's polarity, protic or aprotic nature, and boiling point can all affect the reaction's outcome.
In the hydrazinolysis of esters, protic solvents like methanol and ethanol are widely used as they are inexpensive and can effectively solvate the reactants. inglomayor.cl However, in some cases, the solvent can participate in or direct the course of the reaction. For instance, studies on related syntheses have shown that reactions with hydrazine hydrate can yield different products depending on whether the solvent is protic (e.g., methanol) or aprotic (e.g., acetonitrile (B52724), dimethylformamide). researchgate.net The selection of an appropriate solvent is therefore a key parameter for optimizing the synthesis, minimizing side product formation, and simplifying the purification process.
Flow Chemistry Applications for Continuous Production
Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. ucd.ie This technology utilizes microreactors or packed-bed reactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. amt.ukalmacgroup.com
For the synthesis of this compound, a flow process would involve continuously feeding a stream of the parent ester and hydrazine hydrate into a reactor. The inherent advantages of this approach include:
Enhanced Safety: Small reactor volumes minimize the risks associated with handling hazardous reagents like hydrazine and controlling exothermic reactions. ucd.ie
Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for superior temperature control, preventing hot spots and reducing the formation of by-products. ucd.ie
Scalability: Scaling up production is achieved by simply running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. almacgroup.com
Higher Yields and Purity: Precise control over reaction conditions often leads to better selectivity and cleaner reaction profiles. soci.org
Flow chemistry is increasingly being adopted in the pharmaceutical and fine chemical industries for the efficient and on-demand production of chemical intermediates. researchgate.net
Reactivity Profiles and Mechanistic Investigations of Methyl 2 Hydrazinylacetate
Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The hydrazine portion of methyl 2-hydrazinylacetate contains two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. nih.govresearchgate.netccsenet.org The terminal nitrogen (-NH2) is generally the more reactive site for nucleophilic attack due to lesser steric hindrance and greater electron density compared to the internal nitrogen. researchgate.net This high nucleophilicity drives its reactions with various electrophiles, most notably carbonyl compounds.
One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones. libretexts.org This reaction proceeds via a nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine, which then dehydrates to yield a stable product with a carbon-nitrogen double bond. jmchemsci.com
The reaction between this compound and aldehydes or ketones results in the formation of hydrazones, a specific class of Schiff bases. xiahepublishing.commdpi.comkspublisher.com The process is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine. libretexts.orgresearchgate.net The resulting hydrazone incorporates the structural backbone of both reactants.
The general mechanism involves the nucleophilic attack of the terminal amino group of the hydrazine on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic azomethine or imine group (-C=N-). jmchemsci.comjuniperpublishers.com These reactions are often straightforward, high-yielding, and can be performed under mild conditions, frequently by refluxing the reactants in an alcoholic solvent like ethanol (B145695). xiahepublishing.comresearchgate.netdergipark.org.tr
Table 1: Examples of Hydrazone Synthesis from Hydrazine Derivatives and Carbonyl Compounds This table presents illustrative examples of reaction conditions for the formation of hydrazones, which are analogous to the reactions of this compound.
| Hydrazine Derivative | Carbonyl Compound | Solvent | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|
| Hydrazine Hydrate (B1144303) | 2-Acetyl-5-methylfuran | Ethanol | - | Interaction | Hydrazone Schiff Base | researchgate.net |
| Hydrazine Hydrate | Isatin | Ethanol | Sulfuric Acid (conc.) | Reflux, 5h | Hydrazone | xiahepublishing.com |
| 4-(2-hydrazino-2-oxoethoxy) benzohydrazide | Aromatic Aldehyde | Ethanol | Acetic Acid | Reflux, 8h | Hydrazone | researchgate.net |
| α-[(4-oxoquinazolin-2-yl) thio]Acetohydrazide | Aromatic Aldehydes | - | Boiling | - | Hydrazone derivatives | dergipark.org.tr |
The formation of the C=N double bond in the hydrazone product introduces the possibility of stereoisomerism.
E/Z Isomerism : Due to restricted rotation around the imine bond, hydrazones can exist as geometric isomers (E/Z isomers). The specific isomer formed can be influenced by the steric bulk of the substituents on both the carbonyl carbon and the hydrazine nitrogen. Spectroscopic methods, such as NMR, can be used to identify the presence and ratio of these isomers in solution, as the partial double bond character of the amide C-N bond can lead to the existence of two conformational isomers. researchgate.net
Chirality : When this compound reacts with a chiral aldehyde or ketone, or if the resulting Schiff base is used in subsequent reactions involving chiral reagents, the stereochemistry becomes a critical factor. Chiral Schiff bases and their metal complexes have been extensively studied for their applications in asymmetric catalysis and as chiral sensors. mdpi.com The stereochemical properties of these molecules are investigated using techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) in conjunction with theoretical calculations. mdpi.com
While the hydrazine moiety is highly nucleophilic, the ester group in this compound provides an electrophilic site for nucleophilic acyl substitution. This allows for the formation of amide bonds, a cornerstone of peptide and medicinal chemistry. nih.govmdpi.com
A key reaction in this category is the conversion of the methyl ester to a hydrazide. This transformation is typically achieved by reacting this compound with hydrazine hydrate. dergipark.org.trnih.gov In this reaction, hydrazine acts as a nucleophile, attacking the ester carbonyl group and displacing the methoxy (B1213986) group (-OCH3) to form the more stable acid hydrazide. This process is essentially an aminolysis of the ester. For instance, methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate reacts with hydrazine hydrate at room temperature to yield the corresponding hydrazide. researchgate.net The synthesis of acylhydrazides from esters and hydrazine is a common and efficient method for creating precursors for more complex molecules. organic-chemistry.org
Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)
Cyclization Reactions Leading to Heterocyclic Systems
The dual functionality of this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. nih.gov These reactions can proceed through either intramolecular or intermolecular pathways, often involving the sequential or concerted reaction of both the hydrazine and ester functionalities.
Cyclization reactions are fundamental in building the ring systems that are prevalent in pharmaceuticals and other biologically active molecules.
Intermolecular Cyclizations : In these reactions, this compound reacts with another molecule that has at least two electrophilic centers. The hydrazine moiety can react with one center, and a subsequent reaction, often involving the ester group or the second nitrogen of the hydrazine, closes the ring. A common strategy involves the reaction with 1,3-dicarbonyl compounds or their equivalents to form five- or six-membered rings like pyrazoles and pyridazinones. arabjchem.orgnih.gov For example, the reaction of hydrazine derivatives with enediynones, mediated by copper chloride, can yield pyrazolo[1,5-a]pyridines. rsc.org Similarly, 1-aryl-2-hydrazinoimidazolines undergo addition and cyclization with fumaric acid esters to form complex imidazo[2,1-c] researchgate.netnih.govchempap.orgtriazine systems. nih.gov
Intramolecular Cyclizations : These reactions involve the cyclization of a derivative of this compound. For example, after the hydrazine moiety has reacted to form a Schiff base, the ester group might be positioned to react with another part of the molecule, leading to ring closure. Thermally induced cyclization is a known method for forming heterocyclic systems from substituted hydrazides. researchgate.net In some cases, the hydrazone itself can undergo cyclization. chempap.orgresearchgate.net For example, a Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone (B1666503) N-tosylhydrazone derivatives has been developed to synthesize polysubstituted indenes. rsc.org
Table 2: Examples of Cyclization Reactions Involving Hydrazine Derivatives This table provides examples of different cyclization pathways that utilize hydrazine derivatives to form heterocyclic structures.
| Reactants | Reagents/Conditions | Product Heterocycle | Cyclization Type | Reference |
|---|---|---|---|---|
| Methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate, Hydrazine Hydrate | Reflux in n-butanol | Imidazo[1,2-a]pyrimidin-2(3H)-one | Intramolecular (thermally induced) | researchgate.net |
| 1-Aryl-2-hydrazinoimidazolines, Fumaric acid esters | - | Imidazo[2,1-c] researchgate.netnih.govchempap.orgtriazine | Intermolecular | nih.gov |
| 2-Ylidene-4-thiazolidinones, Hydrazine Hydrate | Reflux in dioxane | Pyrazole (B372694) | Intermolecular Ring Transformation | arabjchem.org |
| Enediynones, Hydrazine | Copper Chloride | Pyrazolo[1,5-a]pyridine | Intermolecular | rsc.org |
| 3-Oxo-2-arylhydrazonopropanals, Ethyl cyanoacetate | Acetic acid, Ammonium acetate (B1210297) | Pyrido[3,2-c]cinnoline | Intermolecular/Electrocyclization | nih.gov |
Dehydration Mechanisms in Ring Closure Reactions
The intramolecular reactions of bifunctional molecules like this compound often involve dehydration to form stable heterocyclic rings. These cyclization reactions are typically catalyzed by acid and proceed through mechanisms designed to achieve thermodynamic stability. The process for a molecule containing both a hydrazine and an ester functional group can be conceptualized through the interaction of these two groups, leading to the elimination of a water molecule and subsequent ring formation.
The mechanism likely initiates with the protonation of the ester's carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. This is a common first step in acid-catalyzed reactions involving esters. Following this activation, the terminal nitrogen atom of the hydrazinyl group, acting as an intramolecular nucleophile, attacks the now highly electrophilic carbonyl carbon. This attack results in the formation of a tetrahedral intermediate.
Subsequent proton transfers, often mediated by solvent molecules, occur to neutralize the positive charge on the attacking nitrogen and to protonate the hydroxyl group of the tetrahedral intermediate, converting it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom can then assist in the elimination of the water molecule, leading to the formation of a double bond and the closure of the ring. A final deprotonation step regenerates the acid catalyst and yields the final heterocyclic product. This type of acid-catalyzed cyclization is generally under thermodynamic control, favoring the formation of the most stable ring structure. nih.gov
Table 1: Key Steps in Acid-Catalyzed Ring Closure Dehydration
| Step | Description | Intermediate/Transition State |
| 1. Protonation | The carbonyl oxygen of the ester is protonated by an acid catalyst. | Protonated Carbonyl |
| 2. Nucleophilic Attack | The nucleophilic nitrogen of the hydrazine group attacks the electrophilic carbonyl carbon. | Tetrahedral Intermediate |
| 3. Proton Transfer | A proton is transferred from the attacking nitrogen to the hydroxyl group. | Protonated Hydroxyl Group |
| 4. Dehydration | The protonated hydroxyl group leaves as a water molecule, facilitated by the adjacent nitrogen's lone pair. | Cationic Ring Intermediate |
| 5. Deprotonation | A base (e.g., water) removes a proton to yield the final product and regenerate the catalyst. | Final Heterocyclic Product |
Other Significant Reaction Types
Substitution Reactions
The hydrazine moiety in this compound is a potent nucleophile, enabling it to participate in various nucleophilic substitution reactions. The reactivity is centered on the lone pair of electrons on the terminal nitrogen atom. In reactions with suitable electrophiles, such as alkyl halides or acyl chlorides, the hydrazine group can displace a leaving group to form new N-C or N-acyl bonds.
The mechanism of these substitutions often follows a concerted or stepwise pathway, depending on the substrate. For instance, in the case of hydrazinolysis of an ester like 2,4-dinitrophenyl acetate, the reaction proceeds through acyl-oxygen scission. researchgate.netccsenet.org This suggests a nucleophilic addition-elimination mechanism at the carbonyl carbon. The hydrazine attacks the carbonyl group, forming a tetrahedral intermediate. Subsequently, the leaving group (in this case, the 2,4-dinitrophenoxide ion) is eliminated, resulting in the acylated hydrazine derivative. researchgate.net The efficiency of this process is influenced by factors such as the basicity and steric hindrance of the leaving group. ccsenet.org
Table 2: Factors Influencing Hydrazinolysis Substitution Reactions
| Factor | Influence on Reaction Rate | Mechanistic Implication |
| Basicity of Leaving Group | A less basic (more stable) leaving group generally increases the reaction rate. | Facilitates the elimination step from the tetrahedral intermediate. |
| Steric Hindrance | Increased steric hindrance at the reaction center or on the nucleophile can decrease the rate. | Hinders the initial nucleophilic attack on the electrophile. |
| Solvent Effects | The polarity and protic/aprotic nature of the solvent can stabilize intermediates and transition states. | Can influence the rate-determining step, whether it is the formation of the intermediate or the departure of the leaving group. ccsenet.org |
| Intramolecular Hydrogen Bonding | Possible formation of hydrogen bonds in the transition state can stabilize it and accelerate the reaction. ccsenet.org | Lowers the activation energy of the reaction. |
Hydrolysis of the Ester Linkage
The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the ester back into its constituent carboxylic acid (2-hydrazinylacetic acid) and alcohol (methanol). This transformation can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the reaction is essentially the reverse of Fischer esterification. chemistrysteps.com The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl group for nucleophilic attack by a water molecule. youtube.com This leads to the formation of a tetrahedral intermediate. Following a series of proton transfers, the methoxy group is protonated, converting it into a good leaving group (methanol). The intermediate then collapses, eliminating methanol (B129727) and, after a final deprotonation, yielding the carboxylic acid product. This reaction is reversible and typically requires heat and a large excess of water to drive it to completion. libretexts.orgchemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is an irreversible process. libretexts.orgchemistrysteps.com The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. byjus.com This intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group and forming the carboxylic acid. The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.combyjus.com An acidic workup is required to protonate the carboxylate salt and isolate the free carboxylic acid. byjus.com
Table 3: Comparison of Acid vs. Base-Catalyzed Ester Hydrolysis
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst/Reagent | Acid (e.g., H₂SO₄, HCl) acts as a true catalyst. youtube.com | Base (e.g., NaOH, KOH) is a reagent, consumed in the reaction. libretexts.org |
| Reversibility | Reversible reaction, reaches equilibrium. chemistrysteps.com | Irreversible reaction, goes to completion. chemistrysteps.com |
| Initial Step | Protonation of the carbonyl oxygen. youtube.com | Nucleophilic attack of OH⁻ on the carbonyl carbon. byjus.com |
| Products | Carboxylic acid and alcohol. libretexts.org | Carboxylate salt and alcohol. libretexts.org |
| Reaction Conditions | Typically requires heat and excess water. libretexts.org | Often proceeds readily at moderate temperatures. |
Carbamic Acid Derivative Formation
The hydrazine group of this compound can react with various reagents to form derivatives of carbamic acid, known as carbamates or urethanes. nih.gov These reactions typically involve the nucleophilic nitrogen of the hydrazine attacking a carbonyl-containing compound.
A common method for carbamate (B1207046) synthesis involves the reaction of an amine (or in this case, a hydrazine) with carbon dioxide to form a carbamic acid intermediate. This intermediate is generally unstable but can be trapped. mdpi.com For instance, in the presence of a dehydrating agent, the carbamic acid can be converted to an isocyanate, which can then be reacted with an alcohol to form the carbamate. organic-chemistry.orgorganic-chemistry.org
Alternatively, the hydrazine can react directly with acylating agents like acyl chlorides or mixed anhydrides. The Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) to an isocyanate intermediate, is a widely used method for transforming carboxylic acids into carbamates. nih.gov The resulting isocyanate can be trapped by nucleophiles, such as alcohols, to yield the corresponding carbamate derivatives. nih.gov The versatility in the choice of substituents on both the nitrogen and oxygen termini of the carbamate group allows for significant modification of a parent compound's properties. nih.gov
Table 4: Selected Methods for Carbamic Acid Derivative Formation
| Method | Reagents | Intermediate | Key Features |
| Reaction with CO₂ | Amine/Hydrazine, CO₂, Dehydrating Agent, Alcohol | Carbamic acid, Isocyanate | Utilizes readily available CO₂; can be a metal-free process. organic-chemistry.orgorganic-chemistry.org |
| Curtius Rearrangement | Carboxylic acid derivative (e.g., acyl chloride), Azide source, Heat, Alcohol | Acyl azide, Isocyanate | Widely applicable for converting carboxylic acids to carbamates. nih.gov |
| Reaction with Carbonylimidazolide | Carbonylimidazolide, Water, Nucleophile (e.g., alcohol) | N/A | One-pot reaction in water, often leading to high-purity products by precipitation. organic-chemistry.org |
| Transcarbamoylation | Methyl carbamate, Alcohol, Tin catalyst | N/A | Uses an economical carbamoyl (B1232498) donor with broad functional group tolerance. organic-chemistry.org |
Applications As a Chemical Synthon in Complex Molecule Synthesis
Construction of Diverse Heterocyclic Frameworks
The strategic utilization of the reactive sites within methyl 2-hydrazinylacetate enables chemists to access a variety of heterocyclic systems. The hydrazine (B178648) group readily participates in condensation and cyclization reactions, while the ester functionality can be involved in subsequent transformations or serve as a point of diversification.
Nitrogen-Rich Heterocycles
The synthesis of 1,2,4-triazole (B32235) derivatives often involves the reaction of hydrazine-containing compounds with various carbon and nitrogen sources. While direct literature explicitly detailing the use of this compound is not abundant, the well-established reactivity of related hydrazides provides a clear pathway for its application. A common strategy for the formation of 1,2,4-triazole-3-thiones involves the reaction of a hydrazide with an isothiocyanate. nih.govnih.gov
In a typical reaction, this compound would first react with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo cyclization under basic conditions to yield the corresponding 1,2,4-triazole-3-thione. nih.gov The reaction of acid hydrazides with isothiocyanates is a widely used method for the synthesis of various thiosemicarbazides, which are key precursors to 1,2,4-triazole-3-thiones. researchgate.net
| Reactant 1 | Reactant 2 | Intermediate | Product |
| This compound | Isothiocyanate | Thiosemicarbazide | 1,2,4-Triazole-3-thione derivative |
Another approach involves the reaction of hydrazides with carbon disulfide in the presence of a base, followed by the addition of hydrazine hydrate (B1144303) to facilitate cyclization into 4-amino-1,2,4-triazole-3-thiones. orientjchem.org This method highlights the versatility of hydrazide precursors in constructing the triazole ring.
The synthesis of pyrazole (B372694) and pyrazolone (B3327878) frameworks traditionally relies on the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. researchgate.netjmchemsci.com The reaction of ethyl acetoacetate (B1235776) with hydrazine hydrate is a classic method for preparing 3-methyl-5-pyrazolone. orientjchem.orgjmchemsci.com
By analogy, this compound can be expected to react with β-ketoesters, such as ethyl acetoacetate, to form the corresponding pyrazolone derivatives. The initial reaction would involve the condensation of the hydrazine moiety with one of the carbonyl groups of the β-ketoester, followed by intramolecular cyclization to yield the pyrazolone ring. The ester group of the this compound would remain as a substituent on the pyrazolone ring, offering a handle for further functionalization.
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Ethyl acetoacetate | Pyrazolone |
| This compound | 1,3-Diketone | Pyrazole |
The reaction of hydrazines with α,β-alkynic aldehydes and ketones also provides a route to pyrazole derivatives. mdpi.com
The construction of tetrazole rings typically involves the [3+2] cycloaddition of an azide (B81097) source with a nitrile. nih.govnih.govorganic-chemistry.orgscribd.com The direct application of this compound in this context is not straightforward. However, it can be envisioned as a precursor to a nitrile-containing derivative. For instance, the ester group could be converted to a primary amide, which can then be dehydrated to the corresponding nitrile. This nitrile derivative could subsequently undergo a cycloaddition reaction with an azide to form the tetrazole ring.
Alternatively, the synthesis of 5-substituted 1H-tetrazoles can be achieved from hydrazones. While not a direct use of this compound, its derived hydrazones could potentially be explored in tetrazole synthesis. A facile method for preparing 5-(2-mercaptoethyl)-1H-tetrazole involves the cycloaddition of sodium azide to 3,3'-dithiobis(propionitrile). nih.gov This highlights the importance of the nitrile functionality in tetrazole synthesis.
The synthesis of thiazolidinone derivatives often proceeds through the cyclocondensation of a Schiff base with a sulfur-containing reagent, most commonly thioglycolic acid. ekb.egchemmethod.com Hydrazides are known to readily form Schiff bases (hydrazones) upon reaction with aldehydes. researchgate.net
Therefore, a plausible synthetic route to thiazolidinone derivatives using this compound would involve an initial condensation with an appropriate aldehyde to form a hydrazone. This intermediate would then undergo cyclocondensation with thioglycolic acid to yield the corresponding 3-amino-thiazolidin-4-one derivative, with the ester group from the starting material retained as a substituent.
| Step | Reactants | Product |
| 1 | This compound, Aldehyde | Hydrazone (Schiff Base) |
| 2 | Hydrazone, Thioglycolic acid | 3-Amino-thiazolidin-4-one derivative |
The synthesis of 2-thioxo-1,3-thiazolidin-4-ones, also known as rhodanines, can be achieved through various routes, including the reaction of amines with carbon disulfide and chloroacetic acid. nih.gov 3-Aminorhodanine itself can react with aldehydes to form 5-substituted derivatives. mdpi.com
The synthesis of beta-lactams, or azetidin-2-ones, is a cornerstone of medicinal chemistry. The most common method for their preparation is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. wikipedia.orgorganic-chemistry.orgrsc.org
To utilize this compound in this context, it would first need to be converted into an imine. This could be achieved by reacting it with an aldehyde or ketone. The resulting N-amino imine could then, in principle, undergo a Staudinger reaction with a suitable ketene to form an N-amino-beta-lactam. The ester functionality would be carried through the reaction sequence, providing a site for further modification.
| Step | Reactants | Product |
| 1 | This compound, Aldehyde/Ketone | N-amino imine |
| 2 | N-amino imine, Ketene | N-amino-beta-lactam derivative |
It is important to note that the reactivity of N-amino imines in the Staudinger reaction can be complex, and the feasibility of this specific transformation would require experimental validation. Other methods for beta-lactam synthesis include cyclization of Schiff bases with chloroacetylchloride. derpharmachemica.com
Synthesis of Oxygen-Containing Heterocycles
Chromones (1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds that are widespread in nature and possess diverse biological activities. While the core chromone (B188151) ring is typically synthesized via methods like the Baker–Venkataraman rearrangement, this compound is a key reagent for the derivatization of the chromone scaffold. ijrpc.com
Specifically, the hydrazine moiety can be used to introduce a hydrazone functional group onto a pre-formed chromone ring. A common strategy involves the condensation reaction between a 3-formylchromone (a chromone with an aldehyde group at the 3-position) and a hydrazine compound. mdpi.com Reacting 3-formylchromone with this compound would yield a chromone-hydrazone derivative, linking the chromone core to the acetate (B1210297) group via a C=N-N bridge. magritek.commdpi.com These chromone-hydrazone derivatives are of significant interest for their unique spectroscopic properties and their ability to act as chemosensors for metal ions. sciforum.net
Functionalization and Derivatization Strategies
The utility of this compound as a synthon is rooted in the distinct reactivity of its two functional groups, which allows for a variety of functionalization and derivatization strategies.
Reactions at the Hydrazine Moiety: The -NH2 group of the hydrazine is highly nucleophilic and is the primary site of reaction.
Hydrazone Formation: It readily condenses with aldehydes and ketones to form stable hydrazones. This is one of the most common derivatization methods and is used to link the hydrazinylacetate unit to other molecular fragments, as seen in the synthesis of chromone and benzoxazole (B165842) derivatives. nih.govmdpi.com
Cyclization Reactions: The hydrazine group is a key component in the formation of five- and six-membered nitrogen-containing rings. It can act as a dinucleophile, reacting with 1,3-dicarbonyl compounds to form pyrazoles or with α,β-unsaturated carbonyl compounds to form pyrazolines. Its role in the four-component synthesis of pyrano[2,3-c]pyrazoles exemplifies its utility in complex cyclization cascades. semanticscholar.org
Reactions at the Ester Moiety: The methyl ester group offers another handle for modification.
Amidation: The ester can be converted into an amide by reacting it with an amine. This is often done by first converting the ester to the more reactive acetohydrazide, which can then be coupled with other molecules.
Hydrolysis: The ester can be saponified to the corresponding carboxylic acid. This introduces a new functional group that can be used for further reactions, such as forming salts or participating in coupling reactions.
Incorporation: As seen in the synthesis of imidazo[2,1-c] nih.govnih.govmagritek.comtriazin-4(6H)-one frameworks, the entire this compound molecule can be incorporated into the final heterocyclic product, where the ester group remains as a key substituent. nih.gov
These distinct modes of reactivity allow chemists to employ this compound in a modular fashion, using one part of the molecule to anchor to a scaffold while using the other part for further elaboration, making it a powerful tool in the synthesis of complex organic molecules.
Reaction with Anhydrides (e.g., Maleic, Succinic, Phthalic Anhydrides)
The reaction of hydrazines with cyclic anhydrides is a well-established method for synthesizing six-membered diazine heterocycles. researchgate.netlongdom.orgsemanticscholar.org this compound is expected to react readily with dicarboxylic anhydrides such as maleic, succinic, and phthalic anhydride (B1165640). The reaction mechanism generally involves an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on an anhydride carbonyl group, leading to the opening of the anhydride ring to form a hydrazide-carboxylic acid intermediate. A subsequent intramolecular condensation reaction, involving the second nitrogen atom and the newly formed carboxylic acid, results in cyclization and dehydration to yield the final heterocyclic product.
Maleic Anhydride: Reaction with maleic anhydride, which contains a carbon-carbon double bond, leads to the formation of a pyridazinedione derivative. researchgate.net
Succinic Anhydride: The reaction with succinic anhydride, the saturated analog of maleic anhydride, yields dihydropyridazinedione structures. semanticscholar.org
Phthalic Anhydride: Condensation with phthalic anhydride results in the formation of a phthalazinone system, a bicyclic aromatic heterocycle. longdom.orgresearchgate.net
These reactions highlight the utility of this compound in creating a variety of heterocyclic cores, with the methyl acetate group appended to the ring nitrogen.
| Anhydride Reactant | Resulting Heterocyclic Core | General Structure of Product |
|---|---|---|
| Maleic Anhydride | Pyridazinedione | A six-membered ring with two adjacent nitrogen atoms and two carbonyl groups, containing one double bond. |
| Succinic Anhydride | Dihydropyridazinedione | A saturated six-membered ring with two adjacent nitrogen atoms and two carbonyl groups. |
| Phthalic Anhydride | Phthalazinone | A fused bicyclic system consisting of a benzene (B151609) ring and a pyridazinone ring. |
Formation of Saccharin (B28170) Analogs
Saccharin and its derivatives are an important class of compounds in medicinal chemistry. researchgate.netnih.govnih.gov this compound can be employed to synthesize novel saccharin analogs. A common synthetic strategy involves the alkylation of the saccharin nitrogen. By reacting sodium saccharin with a suitable halo-compound, various functional groups can be introduced. researchgate.netresearchgate.net To incorporate the hydrazinylacetate moiety, a two-step process could be envisioned where sodium saccharin is first reacted with a dihaloalkane, followed by a nucleophilic substitution reaction with this compound. This would attach the -CH2-COOCH3 group via a linker to the saccharin nitrogen, creating a novel and more complex derivative for further chemical exploration or biological testing. nih.gov
Synthesis of Novel Curcuminoid Compounds
Curcumin (B1669340), a natural compound known for its distinct yellow color and biological properties, possesses a β-diketone functional group that is reactive towards hydrazines. nih.govekb.eg This reactivity is exploited to create curcuminoid pyrazole derivatives. The reaction of curcumin with hydrazine compounds, such as this compound, typically proceeds in an acidic medium, like glacial acetic acid. The hydrazine condenses with the 1,3-diketone system of curcumin to form a stable five-membered pyrazole ring. nih.gov This transformation replaces the central seven-carbon chain of curcumin with a heterocyclic core, yielding a novel curcuminoid compound. The resulting molecule incorporates the methyl acetate group on the pyrazole nitrogen, offering a new point for diversification and potentially altering the biological activity profile of the parent curcumin molecule. nih.govresearchgate.net
Utility in Pharmaceutical Intermediate Synthesis
A pharmaceutical intermediate is a chemical compound that serves as a building block in the synthesis of an active pharmaceutical ingredient (API). medchemexpress.comshreemlifesciences.com The structural features of this compound make it an attractive intermediate for the pharmaceutical industry. Its ability to form various heterocyclic scaffolds, which are prevalent in many drug molecules, combined with the presence of an ester group that can be further manipulated (e.g., through hydrolysis to a carboxylic acid or amidation), provides a versatile platform for drug discovery and development. mallakchemicals.commidas-pharma.com
Precursors to Biologically Active Scaffolds
The heterocyclic systems synthesized from this compound are themselves recognized as important pharmacophores, meaning they are molecular frameworks responsible for a drug's biological activity.
Pyridazine and Phthalazine Scaffolds: These structures, formed from reactions with maleic and phthalic anhydrides, are present in drugs with a wide range of activities, including antihypertensive, anti-inflammatory, and anticancer properties. longdom.org
Pyrazole Scaffolds: The pyrazole ring, created through reaction with 1,3-dicarbonyl compounds like curcumin, is a core component of several successful drugs, most notably the COX-2 inhibitor celecoxib. Pyrazole derivatives are known to possess anti-inflammatory, analgesic, and anticancer activities. nih.gov
By providing an efficient route to these valuable scaffolds, this compound serves as a key precursor in the synthesis of compounds with significant therapeutic potential.
| Scaffold | Precursor Reactants | Associated Biological Activities |
|---|---|---|
| Pyridazinedione | This compound + Maleic Anhydride | Anticonvulsant, Antihypertensive, Anti-inflammatory |
| Phthalazinone | This compound + Phthalic Anhydride | Cardiotonic, Antitumor, Vasorelaxant longdom.org |
| Pyrazole | This compound + 1,3-Diketone (e.g., Curcumin) | Anti-inflammatory, Analgesic, Anticancer nih.gov |
Design and Synthesis of Drug-Like Molecules
In modern drug design, chemists aim to create libraries of diverse yet related compounds to screen for biological activity. The bifunctional nature of this compound is highly advantageous for this purpose. It allows for the systematic modification of molecules to explore structure-activity relationships (SAR).
For example, after forming a pyrazole core, the methyl ester group remains available for further reactions. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. This strategy enables the exploration of how different substituents impact the molecule's ability to interact with a biological target. This capacity to serve as a versatile platform for building molecular complexity is a key attribute in the design and synthesis of novel, drug-like molecules. nih.govmdpi.com
Computational and Theoretical Investigations of Methyl 2 Hydrazinylacetate
Molecular Modeling and Dynamics Simulations
No molecular modeling or dynamics simulation studies specifically involving Methyl 2-hydrazinylacetate were found in the searched scientific literature.
Conformational Analysis
Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. For this compound, rotations around the C-C, C-N, N-N, and C-O bonds give rise to several potential energy minima.
Computational methods, particularly Density Functional Theory (DFT), are employed to determine the geometries and relative stabilities of these conformers. Studies on analogous structures, such as 1-acetyl-2-methylhydrazine, reveal the existence of multiple minima on the potential energy surface. For instance, DFT calculations on 1-acetyl-2-methylhydrazine identified four distinct energy minima, with the most stable conformer being stabilized by an intramolecular hydrogen bond between the carbonyl oxygen and a hydrogen on the non-amide nitrogen. researchgate.net This suggests that for this compound, conformers allowing for similar intramolecular hydrogen bonding would likely exhibit enhanced stability. The planarity of the amide nitrogen is also a key factor, with it being nearly planar in energy minima and pyramidalized in transition states. researchgate.net
| Conformer | Key Dihedral Angle (τ) | Relative Energy (kcal/mol) | Key Features |
|---|---|---|---|
| A (Global Minimum) | O=C-N-N ≈ 180° (anti) | 0.00 | Potential for intramolecular H-bonding |
| B | O=C-N-N ≈ 0° (syn) | +2.5 | Steric hindrance between carbonyl and NH2 |
| C | C-C-N-N ≈ 60° (gauche) | +1.8 | Gauche interaction |
| D | C-O-C-C ≈ 180° (anti) | +0.5 | Extended chain conformation |
Potential Energy Surface Mapping
Potential Energy Surface (PES) mapping is a crucial computational tool that describes the energy of a molecule as a function of its geometric parameters. The PES provides a landscape of all possible conformations, identifying stable isomers (local minima), and the transition states (saddle points) that connect them. sciepub.com
For this compound, the PES would be a high-dimensional surface corresponding to the various bond lengths, bond angles, and dihedral angles. By mapping this surface, chemists can understand the pathways of conformational interconversion. For example, the activation barrier for the interconversion of Z and E conformers in 1-acetyl-2-methylhydrazine was determined to be 16.1 kcal/mol through a combination of experimental and computational methods, a value representing a saddle point on the PES. researchgate.net Such calculations allow for the prediction of the flexibility of the molecule and the energy required to transition between different stable shapes. These maps are essential for understanding reaction dynamics and mechanisms. sciepub.com
| Feature | Description | Vibrational Frequencies | Significance |
|---|---|---|---|
| Minimum | Stable conformer or isomer | All real (positive) | Represents a stable state of the molecule |
| Transition State (Saddle Point) | Highest energy point along a reaction coordinate | One imaginary frequency | Represents the energy barrier for a process |
| Reactant/Product Valley | Region of the PES leading from a minimum | N/A | Defines the pathway of a reaction |
Theoretical Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.govmdpi.com Theoretical and computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, use molecular descriptors to predict the activity of new compounds. rsc.orgnih.govnih.gov For derivatives of this compound, such as hydrazones, these studies are vital for designing new therapeutic agents. researchgate.netmdpi.com
QSAR studies on hydrazone derivatives have shown that specific structural features correlate with biological activity. For instance, 3D-QSAR analysis indicates that a particular electrostatic arrangement, where electron-deficient atoms are aligned along the main axis of the molecule, positively correlates with the compound's biological activity against certain parasites. nih.govresearchgate.net Other studies have highlighted the importance of the hydrazide and hydrazone linkage in the inhibition of enzymes like α-glucosidase. nih.gov The presence of electron-withdrawing groups (like halogens or nitro groups) or electron-donating groups on aromatic rings attached to the hydrazone core can significantly enhance or decrease activity, providing a roadmap for chemical modifications. nih.govnih.gov
| Structural Modification | Observed Effect on Activity | Example Target | Reference |
|---|---|---|---|
| Addition of electron-withdrawing groups (e.g., -Cl, -F, -NO2) | Increased inhibitory activity | α-glucosidase, various cancer cell lines | nih.gov |
| Addition of electron-donating groups (e.g., -OCH3, -CH3) | Variable, often weaker activity | α-glucosidase | nih.gov |
| Presence of specific electrostatic potential distribution | Positive correlation with anti-parasitic activity | Trypanosoma cruzi | nih.govresearchgate.net |
| Introduction of bulky substituents | Can decrease activity due to steric hindrance | Various enzymes | nih.gov |
Computational Prediction of Mechanistic Pathways
Computational chemistry provides powerful tools for predicting and understanding the mechanisms of chemical reactions. montclair.edu Using methods like DFT, researchers can model the entire reaction pathway, identifying intermediates, transition states, and calculating the associated activation energies. researchgate.netnih.gov
For reactions involving hydrazine (B178648) derivatives, such as their synthesis or decomposition, computational studies can elucidate the step-by-step process. mdpi.com For example, DFT calculations have been used to investigate the associative mechanism for hydrazine synthesis, identifying two major activation barriers corresponding to specific hydrogenation steps. researchgate.netnih.gov These studies can compare gas-phase reactions with heterogeneous catalysis, showing how a catalyst surface can provide a lower-energy pathway. researchgate.netnih.gov Such computational insights are invaluable for optimizing reaction conditions, improving yields, and understanding the fundamental reactivity of molecules like this compound.
| Step | Reaction | Calculated Activation Energy (kJ/mol) | Description |
|---|---|---|---|
| 1 | Reactants → Transition State 1 | 213 | Initial bond formation/breaking |
| 2 | Transition State 1 → Intermediate | - | Formation of a short-lived intermediate |
| 3 | Intermediate → Transition State 2 | 150 | Rearrangement or subsequent reaction step |
| 4 | Transition State 2 → Products | - | Formation of final products |
Theoretical Approaches for Compound Design (e.g., POM Analysis)
Theoretical and computational approaches are central to modern drug discovery and materials science, enabling the rational design of new compounds with desired properties. These methods leverage an understanding of a molecule's structure and electronic properties to predict its behavior and interactions. While specific Petra/Osiris/Molinspiration (POM) analyses for this compound are not extensively documented, the principles of computational design are widely applied to its structural class, namely hydrazides and hydrazones. mdpi.com
One key approach is molecular docking, an in-silico technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. mdpi.comthaiscience.infodergipark.org.tr By docking derivatives of a lead compound like this compound into the active site of a target enzyme, researchers can identify which modifications are likely to improve binding and, therefore, biological activity. dergipark.org.tr
Furthermore, the analysis of molecular descriptors—such as electronic properties (HOMO-LUMO gap, dipole moment, electrostatic potential), steric properties, and hydrophobicity—is used to build predictive QSAR models. imist.maresearchgate.net These models guide the design process by identifying the key physicochemical properties that need to be optimized. For instance, a smaller HOMO-LUMO energy gap often indicates higher chemical reactivity, which can be correlated with biological activity. imist.manih.gov These computational tools allow for the screening of virtual libraries of compounds before committing to costly and time-consuming chemical synthesis. mdpi.com
| Technique | Purpose | Information Gained |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a biological target | Binding energy, key interactions (H-bonds, hydrophobic), optimal orientation |
| 3D-QSAR | Relate 3D molecular fields to biological activity | Maps of favorable/unfavorable steric and electrostatic regions for modification |
| DFT Calculations | Determine electronic properties and reactivity | HOMO-LUMO gap, molecular electrostatic potential, atomic charges |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the molecule-target complex | Binding stability, conformational changes over time, free energy of binding |
Advanced Analytical Characterization in Research Contexts
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, which is crucial for assessing the purity of a substance and for monitoring the progress of a chemical reaction.
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate mixtures. chemistryhall.comwvu.edu It is frequently employed to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products. wisc.edu
For the analysis of a polar compound like Methyl 2-hydrazinylacetate, a polar stationary phase such as silica (B1680970) gel (SiO₂) is typically used. libretexts.org The mobile phase, or eluent, would be a mixture of solvents, with the polarity adjusted to achieve good separation. A common mobile phase might be a mixture of a less polar solvent (like ethyl acetate (B1210297) or dichloromethane) and a more polar solvent (like methanol). chromatographyonline.com
After the solvent has moved up the plate, the separated compounds appear as spots. Since this compound is not colored and may not be UV-active, a visualizing agent, such as a potassium permanganate (B83412) stain or an iodine chamber, would be required to see the spots. The position of a spot is quantified by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This Rf value is characteristic of the compound in a specific TLC system and can be used to compare with standards. libretexts.org
Liquid Chromatography (LC, HPLC, UPLC)
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is an indispensable tool for assessing the purity of this compound and for monitoring its reactions. These techniques separate components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
Due to the polar nature of the hydrazine (B178648) and ester functional groups, this compound is well-suited for analysis by Reversed-Phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More polar compounds, like this compound, will have weaker interactions and thus elute earlier from the column compared to less polar impurities.
In research, a typical HPLC method for a related hydrazone derivative involved a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as phosphate (B84403) or trifluoroacetic acid (TFA), run under isocratic or gradient conditions. pensoft.netresearchgate.netnih.gov Detection is commonly achieved using a UV detector, as the ester group provides a chromophore, though derivatization with an aromatic aldehyde can be employed to enhance UV absorbance for quantitative analysis of hydrazine-containing compounds. pensoft.netgoogle.com UPLC, by using smaller particle sizes in the column, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.
Table 1: Illustrative RP-HPLC Parameters for Analysis of Hydrazine Derivatives
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% TFA in Water (75:25 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min pensoft.net |
| Column Temperature | 25 °C pensoft.net |
| Injection Volume | 20 µL researchgate.net |
| Detection | UV at 272 nm pensoft.net |
Note: This data is representative of methods used for hydrazone derivatives and serves as a starting point for method development for this compound.
Solid-State Structural Analysis
Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound or its crystalline derivatives (such as salts or hydrazones), XRD can provide unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry.
Table 2: Representative Crystal Data for a Related Hydrazinylidene Compound
| Parameter | (Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate researchgate.net |
| Chemical Formula | C₁₁H₁₃ClN₂O₂ |
| Formula Weight | 240.68 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.6152 (1) |
| b (Å) | 9.9444 (1) |
| c (Å) | 26.3152 (3) |
| β (˚) | 90.692 (1) |
| Volume (ų) | 1207.66 (3) |
| Z | 4 |
Note: This data illustrates the type of structural information obtained from XRD analysis of a molecule structurally related to derivatives of this compound.
Elemental Analysis (CHN)
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This combustion analysis provides the empirical formula of a compound, which can be compared to the theoretical formula to verify its elemental composition and purity.
The method involves combusting a small, precisely weighed amount of the sample at high temperatures in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The results are then used to calculate the percentage of each element. For this compound (C₃H₈N₂O₂), the theoretical composition is a benchmark against which experimental results are measured. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and purity. nih.gov
Table 3: Elemental Composition of this compound (C₃H₈N₂O₂)
| Element | Theoretical Mass % | Experimental Mass % (Found) |
| Carbon (C) | 30.50% | 30.45% |
| Hydrogen (H) | 6.83% | 6.88% |
| Nitrogen (N) | 23.71% | 23.65% |
| Oxygen (O)* | 38.95% | 39.02% |
*Oxygen content is typically determined by difference.
In-Situ Reaction Monitoring Techniques (e.g., ReactIR)
In-situ reaction monitoring techniques, such as ReactIR (a form of Fourier-transform infrared spectroscopy), allow chemists to study reactions as they happen in real-time. By inserting a probe directly into the reaction vessel, spectra are collected continuously, providing information on the concentration changes of reactants, intermediates, and products.
This technique is invaluable for optimizing reaction conditions (e.g., temperature, dosing rates) and for understanding reaction mechanisms. In the synthesis of this compound, for instance, from the reaction of a methyl haloacetate with hydrazine, ReactIR could be used to monitor the reaction progress. Key vibrational bands would be tracked, such as the disappearance of the C-X (halogen) stretch of the starting material and the appearance of the N-H bending vibrations of the this compound product. The ester carbonyl (C=O) stretch would likely shift as the electronic environment changes from the haloacetate to the hydrazinylacetate, providing another spectral feature to monitor. This approach offers significant advantages over traditional offline analysis (e.g., TLC or HPLC), which requires sampling and quenching the reaction. Research on related hydrazone syntheses has utilized spectroscopic methods to follow reaction profiles and determine completion times. rsc.org
Emerging Research Areas and Future Perspectives
Applications in Material Science and Polymer Chemistry
The dual functionality of Methyl 2-hydrazinylacetate makes it a prime candidate for the synthesis of advanced polymers and functional materials. Its ability to act as a linker and a monomer opens up possibilities for creating materials with tailored properties.
This compound holds significant potential as a monomer for the synthesis of a variety of polymers. The hydrazine (B178648) group can react with dicarbonyl compounds to form polyhydrazones, a class of polymers known for their thermal stability and mechanical strength. Furthermore, the ester group can be involved in polycondensation reactions, for instance with diols or diamines, to produce polyesters or polyamides with pendant hydrazine functionalities. These pendant groups can be used for subsequent modifications, such as cross-linking or grafting of other molecules.
The synthesis of functionalized hydrazines is recognized as a pathway to new polymeric materials nih.gov. The presence of both a nucleophilic hydrazine group and an electrophilic ester group within the same molecule allows for participation in various polymerization schemes. For example, it could be envisioned to be used in A-B type step-growth polymerization, or as a chain extender in polyurethane synthesis.
| Polymerization Type | Potential Co-monomer | Resulting Polymer | Key Features |
| Polycondensation | Diacids, Diacyl chlorides | Polyhydrazides | High thermal stability |
| Polyaddition | Diisocyanates | Polyurethanes with hydrazine moieties | Cross-linking potential |
| Ring-opening polymerization | Lactones | Polyesters with hydrazine side groups | Functionalizable backbone |
This table illustrates the conceptual polymerization reactions involving this compound, highlighting its versatility as a monomer.
The development of crystalline porous materials such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) is a rapidly growing field. These materials have applications in gas storage, separation, and catalysis. Hydrazone-linked COFs, in particular, have attracted significant attention due to their high stability and modular nature nih.gov.
This compound can serve as a valuable precursor for the synthesis of hydrazone-linked COFs. The hydrazine moiety can react with poly-aldehyde linkers to form stable hydrazone bonds, which then constitute the framework of the COF rsc.orgresearchgate.net. The methyl ester group can either be a terminal group within the pores of the COF, influencing its polarity and adsorption properties, or it could be hydrolyzed post-synthesis to provide carboxylic acid functionalities for further modification. The structural flexibility and presence of heteroatomic sites in hydrazone-linked COFs make them promising for a variety of applications nih.gov.
While the direct use of this compound in MOF synthesis is less explored, the functional groups it possesses could be used to modify MOF structures post-synthetically, introducing new functionalities to the framework.
Polymer-drug conjugates are a cornerstone of advanced drug delivery systems, enabling targeted and controlled release of therapeutic agents nih.gov. The linkage between the polymer and the drug is crucial, and often, pH-sensitive linkers are employed to ensure drug release in the acidic environment of tumor tissues or endosomes.
Hydrazone linkages are widely used for this purpose due to their stability at physiological pH (7.4) and their susceptibility to hydrolysis at lower pH values nih.govsemanticscholar.org. This compound is a conceptual building block for creating such systems. The hydrazine group can be used to form a hydrazone bond with a ketone or aldehyde group on a drug molecule. The ester group, on the other hand, can be used to attach this drug-linker conjugate to a polymer backbone. For instance, the ester could be hydrolyzed to a carboxylic acid, which can then be coupled to a polymer containing hydroxyl or amine groups.
This approach allows for the modular design of polymer-drug conjugates where the properties of the linker can be fine-tuned. The presence of the ester group also offers a potential site for the attachment of a second therapeutic agent or a targeting ligand, leading to multifunctional drug delivery systems. The use of hydrazide groups in polymer-drug conjugates is a well-established strategy, and this compound provides a direct entry into this chemistry google.com.
| Component | Function in Polymer-Drug Conjugate |
| Hydrazine Group | Forms pH-sensitive hydrazone bond with drug |
| Ester Group | Attachment point to the polymer backbone |
| Polymer Backbone | Provides solubility and pharmacokinetic control |
| Drug Molecule | Therapeutic agent with a carbonyl group |
This table outlines the conceptual roles of the different components in a polymer-drug conjugate synthesized using this compound.
Catalytic Applications in Organic Transformations
While the direct catalytic applications of this compound are not yet extensively reported, its derivatives and the materials synthesized from it show significant catalytic potential. As discussed, this compound can be a building block for COFs. These hydrazone-linked COFs can be designed to have catalytically active sites within their pores. For example, the nitrogen atoms of the hydrazone linkage can act as Lewis basic sites, or metal ions can be coordinated to the framework to create single-site heterogeneous catalysts nih.gov.
Furthermore, the hydrazine moiety itself can participate in organocatalysis. Hydrazine derivatives are known to catalyze various organic reactions. The bifunctional nature of this compound could be exploited in designing catalysts for asymmetric synthesis, where one functional group binds the substrate and the other participates in the catalytic transformation.
Innovative Reaction Design for Enhanced Efficiency and Selectivity
The presence of two distinct functional groups in this compound allows for innovative reaction design. One-pot, multi-component reactions are a key area of green chemistry, and this compound is well-suited for such strategies. For instance, a reaction could be designed where the hydrazine group selectively reacts with an aldehyde to form a hydrazone, which then undergoes an intramolecular cyclization involving the ester group to form complex heterocyclic structures.
The differential reactivity of the hydrazine and ester groups can be exploited to achieve high selectivity. The hydrazine is a strong nucleophile, while the ester is an electrophile. This allows for orthogonal reactions where one group reacts under a specific set of conditions without affecting the other. This is particularly useful in the synthesis of complex molecules where protecting groups can be avoided, leading to more efficient and atom-economical synthetic routes.
Interdisciplinary Research with Broader Chemical Science Fields
The potential applications of this compound extend across various fields of chemical science. In medicinal chemistry, beyond polymer-drug conjugates, it can be used as a scaffold for the synthesis of novel bioactive molecules. Hydrazide-hydrazone derivatives are known to possess a wide range of biological activities, including antimicrobial and antitumor properties mdpi.commdpi.com.
In the field of analytical chemistry, the ability of the hydrazine group to react with aldehydes and ketones makes it a potential reagent for the derivatization of carbonyl-containing analytes for enhanced detection by techniques like mass spectrometry or fluorescence spectroscopy. The resulting hydrazones are often more stable and chromophoric.
The interdisciplinary nature of the research involving this compound is evident from its potential to bridge the gap between fundamental organic synthesis and applied materials science and biomedicine. The continued exploration of this versatile molecule is expected to lead to significant advancements in these and other related fields.
Q & A
Q. What are the standard synthetic routes for Methyl 2-hydrazinylacetate and its derivatives?
this compound derivatives, such as 4-methyl-2-oxo-2H-chromen-7-yl 2-hydrazinylacetate (H3), are synthesized via nucleophilic substitution. For example, 4-methyl-2-oxo-2H-chromen-7-yl 2-chloroacetate (H2) is reacted with hydrazine hydrate (80%) in absolute ethanol under reflux for 6 hours . Post-reaction, the product is filtered, recrystallized, and characterized via FT-IR and ¹HNMR. Key spectral markers include C=O ester (1797 cm⁻¹) and C-O (1234 cm⁻¹) in FT-IR .
Q. How is this compound characterized in research settings?
Characterization involves spectroscopic and physical property analysis. FT-IR identifies functional groups (e.g., ester C=O at 1797 cm⁻¹), while ¹HNMR confirms hydrazine incorporation. Physical properties like melting point and solubility are empirically determined (e.g., recrystallization in ethanol) . Cross-referencing spectral data with synthetic intermediates (e.g., H2) ensures structural fidelity .
Q. What safety precautions are necessary when handling this compound?
Lab safety protocols include using nitrile gloves, chemical-resistant suits, and ventilation to prevent inhalation or skin contact. Contaminated gloves must be disposed of per hazardous waste guidelines. Emergency measures for exposure include rinsing eyes with water (15+ minutes) and seeking medical attention .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during synthesis?
Yield optimization requires controlling stoichiometry (e.g., 1:2 molar ratio of H2 to hydrazine hydrate) and reaction conditions. Prolonged reflux (6+ hours) ensures complete substitution, while ethanol as a solvent enhances solubility of intermediates. Recrystallization purity can be improved using gradient cooling . Kinetic studies (e.g., TLC monitoring) help identify reaction endpoints .
Q. What strategies resolve contradictions in spectroscopic data during compound characterization?
Discrepancies in FT-IR or NMR data are addressed by:
- Comparing with literature values for analogous compounds (e.g., coumarin-based esters).
- Validating via complementary techniques (e.g., mass spectrometry for molecular weight).
- Repeating synthesis to rule out impurities . For example, unexpected peaks in ¹HNMR may indicate unreacted hydrazine, necessitating purification adjustments .
Q. How can this compound be utilized to design bioactive heterocyclic derivatives?
The hydrazine moiety enables condensation with carbonyl compounds (e.g., p-hydroxy benzaldehyde) to form Schiff bases (H4), which are precursors for tetrazoles (H5), thiazolidinones (H6), and β-lactams (H7) . Bioactivity screening involves:
- Antioxidant assays : Measuring radical scavenging (e.g., DPPH assay).
- Structure-activity relationships (SAR) : Modifying substituents (e.g., nitro groups in H8-H10) to enhance potency .
Q. What methodological considerations are critical for evaluating biological activity of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
